molecular formula C11H14N4O2 B2803419 Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester CAS No. 934816-43-0

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester

Cat. No. B2803419
CAS RN: 934816-43-0
M. Wt: 234.259
InChI Key: WUULPJCPVQBJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester is a chemical compound with a fused imidazopyridine heterocyclic ring system . It is known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives, such as Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester, can be achieved through the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating .


Molecular Structure Analysis

The molecular structure of this compound comprises an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.25446 and a molecular formula of C11H14N4O2 . More specific properties like melting point, boiling point, and density are not mentioned in the available resources.

Scientific Research Applications

GABA A Receptor Modulation

The structural resemblance between imidazopyridines and purines has led to their exploration as potential therapeutic agents. Initially identified as GABA A receptor positive allosteric modulators, these compounds have demonstrated an ability to influence cellular pathways relevant to cancer cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism . Further research in this area could uncover novel applications related to neurotransmission and neurological disorders.

Anti-Cancer Properties

Imidazo[4,5-c]pyridines have shown promise in inhibiting angiogenesis, a critical process for tumor growth. By targeting excessive angiogenesis, these compounds could potentially hinder cancer progression . Investigating their effects on specific cancer types and understanding their mechanisms of action may yield valuable insights for cancer therapy.

Inflammation and Immune System Modulation

Components of the immune system are influenced by imidazo[4,5-c]pyridines. These compounds could play a role in regulating immune responses, making them relevant for autoimmune diseases, inflammation, and immunotherapy . Further studies are needed to elucidate their precise immunomodulatory effects.

Digestive System Applications

Proton pump inhibitors (PPIs) are commonly used to treat acid-related gastrointestinal disorders. Interestingly, some imidazo[4,5-c]pyridines exhibit PPI activity, suggesting potential applications in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . Investigating their efficacy and safety profiles in this context is essential.

Enzyme Inhibition and Metabolic Pathways

Imidazo[4,5-c]pyridines have been explored as inhibitors of specific enzymes involved in carbohydrate metabolism. Their impact on metabolic pathways could have implications for metabolic disorders, diabetes, and obesity . Researchers continue to study their effects on key enzymes and metabolic regulation.

Central Nervous System (CNS) Disorders

Given their interactions with GABA A receptors, imidazo[4,5-c]pyridines may have relevance in CNS disorders such as anxiety, epilepsy, and sleep disorders. Investigating their effects on neurotransmitter systems and neuronal activity could provide valuable therapeutic avenues .

properties

IUPAC Name

tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-8-7(4-5-12-9)13-6-14-8/h4-6H,1-3H3,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUULPJCPVQBJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.